molecular formula C7H15NO2 B1581340 N,N-Diethylglycine methyl ester CAS No. 30280-35-4

N,N-Diethylglycine methyl ester

Cat. No. B1581340
CAS RN: 30280-35-4
M. Wt: 145.2 g/mol
InChI Key: YLZLHVWLTRZOJH-UHFFFAOYSA-N
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Description

“N,N-Diethylglycine methyl ester” appears to be an ester derivative of the amino acid glycine. Esters are commonly used in organic chemistry as solvents or as intermediates in the synthesis of other compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of glycine with diethylamine to form N,N-diethylglycine, followed by esterification with methanol to form the methyl ester.



Molecular Structure Analysis

The molecular structure would likely consist of a central carbon atom (from the glycine) bonded to two ethyl groups, a carboxyl group, and a hydrogen atom. The carboxyl group would be modified into an ester group (-COOCH3) due to the esterification process.



Chemical Reactions Analysis

As an ester, “N,N-Diethylglycine methyl ester” could undergo reactions such as hydrolysis, transesterification, and others typical of esters.



Physical And Chemical Properties Analysis

Without specific data, it’s hard to say, but as an ester, it would likely be a liquid at room temperature and have a characteristic ester smell.


Scientific Research Applications

Synthesis and Chemical Structure

N,N-Diethylglycine methyl ester and its variants have been synthesized for various research purposes. For instance, a range of N,N-diethylglycine esters were synthesized using SnCl_2 as a catalyst. These esters included N,N-diethylglycine n-hexyl ester, N,N-diethylglycine geranyl ester, and others. The chemical structures of these esters were determined using IR, 1HNMR, and ESI-MS spectra (Li Wei-jie, 2005).

Conformational Studies

The molecular structure and conformational states of N,N-diethylglycine methyl ester derivatives in different phases have been a subject of study. For example, N,N-dimethylglycine methyl ester (DMG-Me) was examined using FT-IR spectroscopy and molecular orbital calculations to understand its conformational states in the gas phase and in condensed media (A. Gómez-Zavaglia, R. Fausto, 2003).

Synthesis of Complex Molecules

N,N-Diethylglycine methyl ester derivatives have been used in the synthesis of complex molecules like atropoisomeric alkenylphenylglycine derivatives and polysubstituted piperidine derivatives. These synthesis processes involve various reactions such as carbocyclization and acid-catalyzed aromatic amino Claisen rearrangement (Guliya G. Bizhanova et al., 2017).

Mass Spectrometric Studies

The mass spectra of metabolically important N-acylglycines, including N,N-diethylglycine methyl ester, have been reported. These studies focus on the fragmentations of these compounds and their applications in the study of metabolic diseases (H. Ramsdell et al., 1977).

Application in Polymer Chemistry

In polymer chemistry, N,N-diethylglycine methyl ester derivatives have been studied for their potential use in the synthesis of N-ester-substituted polyacrylamides. These studies investigate how the structure of the N-ester-substitutes affects the solution property of these polymers (Shengli Chen et al., 2016).

Safety And Hazards

Again, without specific data, it’s hard to say, but standard safety procedures for handling organic compounds should be followed.


Future Directions

The future directions for this compound would depend on its potential applications, which could range from pharmaceuticals to materials science.


properties

IUPAC Name

methyl 2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)6-7(9)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZLHVWLTRZOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339887
Record name N,N-Diethylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylglycine methyl ester

CAS RN

30280-35-4
Record name N,N-Diethylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethylglycine Methyl Ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JR Vanderveen, J Durelle, PG Jessop - Green Chemistry, 2014 - pubs.rsc.org
Switchable-hydrophilicity solvents (SHSs) are solvents that can switch reversibly between one form that is miscible with water to another that forms a biphasic mixture with water. For …
Number of citations: 229 pubs.rsc.org
H Tomioka, K Suzuki - Tetrahedron letters, 1989 - Elsevier
"] Page 1 Tetrahedron Letters,Vol.30,No.46,pp 6353-6356,1989 0040-4039/89 $3.00 + .OO Printed in Great Britain Pergamon Press plc FORMAL ACTIVATION OF CH BONDS …
Number of citations: 15 www.sciencedirect.com
J Lach, CY Guo, MK Kindermann, PG Jones… - 2010 - Wiley Online Library
The novel N‐aryl‐α‐phosphanylglycines 1a–d have beeneasily prepared by one‐pot three‐component reactions of diphenylphosphane, primary arylamines and glyoxylic acid hydrate …
U Alshana, E Yilmaz, M Soylak - New generation green solvents for …, 2020 - Elsevier
Since their introduction by Dr. Philip G. Jessop and coworkers in 2005, switchable-hydrophilicity solvents (SHS) have gained a wide acceptance among scientists working in the field of …
Number of citations: 6 www.sciencedirect.com
J Heinicke, N Peulecke, PG Jones - Chemical communications, 2005 - pubs.rsc.org
The three-component one-pot reaction of glyoxalic acid hydrate with P–H and N–H compounds allows a convenient access to phosphinoglycines. The molecular structure of 1, …
Number of citations: 14 pubs.rsc.org
JR DURELLE - 2014 - library-archives.canada.ca
Switchable-hydrophilicity solvents (SHSs) are solvents that in one state forms a biphasic mixture with water but can be reversibly switched to another state that is miscible with water. In …
Number of citations: 2 library-archives.canada.ca
JR Vanderveen - 2018 - search.proquest.com
Switchable-hydrophilicity solvents (SHSs) are amine and amidine solvents that can be reversibly switched between two forms: one that forms a biphasic mixture with water and another …
Number of citations: 2 search.proquest.com
SR Ovalles - 2011 - search.proquest.com
It has been demonstrated that free carbenes derived from aryldiazocarbonyl compounds can be generated thermally in refluxing trifluorotoluene. In the presence of alkenes, the …
Number of citations: 0 search.proquest.com

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